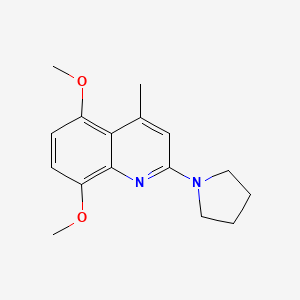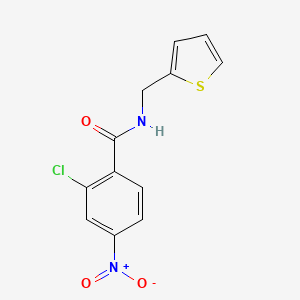![molecular formula C22H17NO2 B5788843 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is not yet fully understood. However, it is believed to act through a number of different pathways, including the inhibition of oxidative stress and the modulation of various signaling pathways within cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol have been extensively studied. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from damage caused by free radicals. In addition, it has been found to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol in lab experiments is its versatility. This compound has been shown to have a range of biological activities, making it useful in a number of different research contexts. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it more difficult to interpret results from experiments.
Orientations Futures
There are a number of potential future directions for research involving 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol. One area of interest is the development of new therapeutic drugs based on this compound, particularly for the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound, which may help to identify new targets for drug development. Finally, the potential applications of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol in other areas, such as the treatment of inflammatory conditions and cancer, should also be explored.
Méthodes De Synthèse
The synthesis of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol has been achieved through a number of different methods. One common approach involves the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which have been shown to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
The potential applications of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol in scientific research are numerous. This compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c24-19-11-9-14(12-20(19)25)22-17-7-3-6-16(17)21-15-5-2-1-4-13(15)8-10-18(21)23-22/h1-2,4-5,8-12,24-25H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGERJCPZFKTIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![N-[2-(3-methylbutoxy)benzoyl]-beta-alanine](/img/structure/B5788810.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)

![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
